1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
Description
Chemical Structure and Pharmacological Class
This compound belongs to the substituted cathinones class, a subset of NPS that mimic the effects of cocaine and amphetamines. Its core structure includes:
- Phenyl ring : Conjugated to the ketone group.
- Propylamino substituent : Attached to the α-carbon, enhancing lipophilicity and receptor affinity.
- Pentanone backbone : Provides metabolic stability.
Table 1: Structural Comparison with Related Cathinones
Mechanism of Action
The compound inhibits dopamine and norepinephrine reuptake via interactions with their respective transporters (DAT and NET). Studies on analogous cathinones (e.g., α-PVP) suggest preferential DAT inhibition, leading to increased synaptic dopamine levels. However, its serotonin transporter (SERT) affinity remains understudied compared to phenethylamine derivatives like 5-MAPB.
Historical Context and Global Prevalence
Emergence and Market Trends
The rise of this compound aligns with the broader NPS epidemic, which surged after 2008. By 2015, synthetic cathinones constituted the second-largest NPS group, with over 200 derivatives reported. Key milestones include:
- 2018 : First reported fatal poisoning case involving this compound in Poland.
- 2020–2022 : Stabilization of NPS production at ~550 substances annually, reflecting market saturation.
Table 2: Regional Reports and Regulatory Status
Forensic Identification Challenges
The compound’s structural similarity to other cathinones complicates detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for distinguishing isomers and metabolites. For example:
- Imine ion fragmentation : Base peak at m/z 86 (C₅H₁₂N⁺) for propylamino derivatives.
- Metabolite profiling : Dihydropentedrone and nor-pentedrone are primary phase I metabolites.
Academic Significance in Pharmacological and Toxicological Research
Metabolic Stability and Toxicokinetics
In vitro studies using human liver microsomes (HLM) reveal rapid metabolism via CYP2D6-mediated N-demethylation and β-keto reduction. Key findings include:
- Metabolic pathways :
- Enantioselectivity : R-(−)-pentedrone exhibits higher cytotoxicity in 3D human hepatocyte-like cells (3D-HLCs).
Table 3: Metabolic Parameters of this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Human liver microsomes | t₁/₂ = 15–30 min (CYP2D6-dependent) | |
| Primary metabolites | Dihydropentedrone, nor-pentedrone | |
| Hepatotoxicity | Concentration-dependent in 3D-HLCs |
Neurotoxicity and Behavioral Effects
Animal studies on analogous compounds (e.g., α-PVP) demonstrate:
- Hyperactivity : Dose-dependent locomotor activity in mice.
- Neurochemical changes : Increased striatal dopamine and serotonin release.
- Tolerance development : Reduced locomotor response after repeated administration.
While direct neurotoxicity data for this compound remain limited, its structural analogs suggest potential for dopamine transporter (DAT) downregulation and oxidative stress.
Properties
IUPAC Name |
1-phenyl-2-(propylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJWNXAJKZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination is the most widely reported method for synthesizing secondary amines such as n-propylpentedrone, the free base precursor to the hydrochloride salt. This one-pot reaction involves condensing 1-phenyl-1-pentanone with propylamine in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH₃CN), under mildly acidic conditions2. The ketone reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Key steps include:
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Dissolving 1-phenyl-1-pentanone in a methanol/ammonium acetate buffer to maintain a pH conducive to imine formation.
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Adding propylamine and NaBH₃CN at room temperature with continuous stirring for 24–48 hours.
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Extracting unreacted ketone using dichloromethane and isolating the amine product via rotary evaporation.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by dissolving the amine in isopropanol, cooling the solution, and adding concentrated hydrochloric acid to pH 3. Crystallization occurs upon solvent evaporation, yielding a pale pink solid2. Recrystallization in acetone enhances purity, with final yields averaging 50–60%2.
Alkylation of Primary Amine Intermediates
Propylation Using Alkyl Halides
An alternative route involves alkylating a primary amine intermediate with 1-iodopropane or 2-bromo-1-phenylpropane. For example, the Royal Society of Chemistry protocol details the use of sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate a primary amine, followed by nucleophilic substitution with 1-iodopropane. This method is advantageous for controlling stereochemistry and minimizing side reactions.
Procedure Overview
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Treating a propargylamine derivative (e.g., 2-amino-1-phenylpentanone) with NaH in DMF to generate a strong base.
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Adding 1-iodopropane to facilitate alkylation at the amine site.
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Quenching the reaction with ice water and extracting the product with ethyl acetate.
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Purifying the crude product via column chromatography (SiO₂, n-hexane:EtOAc = 4:1).
Challenges and Optimizations
This method requires anhydrous conditions and precise stoichiometry to avoid over-alkylation. Yields range from 40–57%, depending on the starting material and reaction time.
Patent-Based Synthesis (US3492351A)
Condensation Under Basic Conditions
US Patent 3,492,351 discloses a method for synthesizing α-alkylaminoketones via condensation of substituted phenyl ketones with alkylamines. For 1-phenyl-2-(propylamino)-1-pentanone, the protocol involves:
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Reacting 1-phenyl-1-pentanone with propylamine in the presence of a catalytic acid (e.g., acetic acid) at elevated temperatures (80–100°C).
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Reducing the resulting Schiff base using hydrogen gas and a palladium catalyst.
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Neutralizing the reaction mixture and extracting the amine with ether.
Industrial Scalability
This method is noted for its scalability and use of cost-effective reagents. However, it requires high-pressure equipment for hydrogenation, limiting its accessibility for small-scale laboratories.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Complexity |
|---|---|---|---|---|
| Reductive Amination2 | NaBH₃CN, MeOH, HCl | 50–60% | High | Moderate |
| Alkylation | NaH, DMF, 1-iodopropane | 40–57% | Moderate | High |
| Patent-Based | H₂, Pd/C, acetic acid | 55–65% | High | High |
Critical Considerations in Synthesis
Purification Techniques
Chemical Reactions Analysis
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride involves its role as a catecholaminergic activity enhancer. It stimulates the impulse propagation-mediated release of norepinephrine and dopamine in the brain . Unlike stimulants such as amphetamine, which release neurotransmitters in an uncontrolled manner, this compound increases the amount of neurotransmitters released when a neuron is stimulated by an impulse from a neighboring neuron . This controlled release mechanism makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Chemical Comparisons
The table below highlights key structural and physicochemical differences between 1-phenyl-2-(propylamino)-1-pentanone, monohydrochloride and related compounds:
*Derived from structural analogs (e.g., butanone variant in ).
Pharmacological and Neurochemical Profiles
- Target Compound: The propylamino group may confer moderate dopamine transporter (DAT) inhibition, similar to pentedrone, but with prolonged action due to increased lipophilicity from the longer alkyl chain .
Legal and Regulatory Status
- α-PVP : Controlled in multiple jurisdictions (e.g., 0.5 kg threshold in Australia) due to overdose risks .
- Pentedrone : Listed as a controlled substance with a 1 kg threshold .
- Target Compound: Not explicitly regulated in the provided evidence but likely subject to analog laws due to structural similarity to α-PVP and pentedrone .
Biological Activity
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride (commonly known as a synthetic cathinone), is a compound that has garnered attention for its psychoactive properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C14H22ClNO
- Molecular Weight : 255.79 g/mol
- CAS Number : 131850105
1-Phenyl-2-(propylamino)-1-pentanone primarily acts as a stimulant, affecting the central nervous system (CNS). Its mechanism involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other substances in the cathinone class, contributing to its stimulant effects.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Stimulant Effects
- Increased Dopamine Release : The compound has been shown to enhance dopamine release in the brain, which is associated with its euphoric effects and potential for abuse.
- Sympathomimetic Activity : Users may experience increased heart rate, blood pressure, and heightened alertness due to its sympathomimetic properties.
2. Neurotoxicity
Research indicates that synthetic cathinones can lead to neurotoxic effects. For instance, studies have reported that high doses may result in neuronal damage and altered neurochemical profiles in animal models.
3. Psychiatric Effects
Users have reported symptoms such as anxiety, paranoia, and hallucinations. These effects are linked to the overstimulation of the CNS and alterations in neurotransmitter systems.
Case Studies
Several case studies highlight the clinical implications of using 1-Phenyl-2-(propylamino)-1-pentanone:
- Case Study 1 : A retrospective analysis of emergency department visits revealed that patients under the influence exhibited severe agitation, tachycardia, and hypertension. Blood tests confirmed elevated levels of the compound, correlating with reported symptoms of acute psychosis.
- Case Study 2 : In a cohort study involving recreational users, approximately 30% reported developing dependence on synthetic cathinones like 1-Phenyl-2-(propylamino)-1-pentanone. The study emphasized the need for awareness regarding the potential for addiction and adverse health outcomes.
Pharmacokinetics
The pharmacokinetics of 1-Phenyl-2-(propylamino)-1-pentanone are not extensively documented; however, it is generally understood that synthetic cathinones exhibit rapid absorption and distribution within the body. The elimination half-life is estimated to be around 2 hours based on similar compounds in this class.
Toxicology
Toxicological studies have indicated that exposure to high concentrations can lead to significant health risks:
- Fatalities : Reports suggest that fatalities associated with synthetic cathinones often occur at plasma concentrations exceeding 1 mg/L.
- Long-term Effects : Chronic use may result in persistent psychiatric symptoms and cognitive impairment.
Comparative Analysis
A comparison with other synthetic cathinones reveals notable differences in potency and side effect profiles:
| Compound Name | Potency | Common Effects | Notable Risks |
|---|---|---|---|
| 1-Phenyl-2-(propylamino)-1-pentanone | Moderate | Euphoria, Increased energy | Dependence, Neurotoxicity |
| Mephedrone | High | Euphoria, Increased sociability | Severe agitation, Cardiac issues |
| MDPV | Very High | Intense stimulation | Aggression, Psychosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-phenyl-2-(propylamino)-1-pentanone monohydrochloride, and how can reaction conditions be optimized?
- Methodology : A plausible route involves reductive amination of 1-phenyl-1-pentanone with propylamine using a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Post-reaction, the free base is treated with HCl to form the hydrochloride salt. Optimization includes monitoring pH (ideally 4–6 for reductive amination), temperature (25–40°C), and stoichiometric ratios (1:1.2 ketone:amine) to maximize yield. Purification via recrystallization (ethanol/water) ensures high purity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify the phenyl, ketone, and propylamino groups.
- Mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H]+ at m/z 239.8).
- HPLC with UV detection (λ ~254 nm) to assess purity (≥98% as per industry standards).
- Elemental analysis to validate C, H, N, and Cl content .
Q. How does the hydrochloride salt form influence solubility, and what solvents are suitable for in vitro assays?
- Methodology : The hydrochloride salt enhances water solubility due to ionic dissociation. For aqueous buffers (e.g., PBS, pH 7.4), solubility can be tested via shake-flask methods. For organic phases, dimethyl sulfoxide (DMSO) is preferred for stock solutions. Pre-filter sterilization (0.22 µm) ensures compatibility with biological assays .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store at -20°C in airtight containers to prevent degradation.
- In case of exposure, rinse skin/eyes with water and seek medical attention immediately .
Advanced Research Questions
Q. How can chiral resolution be achieved if the compound exhibits stereoisomerism?
- Methodology : If stereocenters exist (e.g., at the propylamino or pentanone moiety), employ:
- Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases.
- Enzymatic resolution using lipases or esterases to selectively modify enantiomers.
- Confirm absolute configuration via single-crystal X-ray diffraction after resolving isomers .
Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under varying pH and temperature?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C, 24h).
- Oxidative stress (3% H2O2, 40°C).
- Analyze degradants via LC-MS to identify cleavage sites (e.g., hydrolysis of the ketone or amine groups). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
Q. How can receptor-binding assays elucidate the compound’s pharmacological potential?
- Methodology : Perform radioligand displacement assays (e.g., for serotonin or dopamine receptors):
- Incubate the compound with transfected HEK293 cells expressing target receptors.
- Use [³H]-ligands (e.g., [³H]-ketanserin for 5-HT2A) to measure IC50 values.
- Validate functional activity via cAMP accumulation or calcium flux assays .
Q. What computational approaches are effective in predicting metabolic stability and toxicity?
- Methodology : Utilize in silico tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
